BenchChemオンラインストアへようこそ!

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Lipophilicity XLogP3 SAR

Order 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS 1780747-66-1) to fill the critical intermediate logP gap in your fragment library. Its isopropyl group provides a quantifiable steric step-change (Es ≈ –1.71) vs. methyl/ethyl analogs, enabling SAR deconvolution of steric vs. electronic effects. Predicted pKa 7.40±0.40 allows dual-mode purification (cation-exchange SPE at low pH, organic extraction at high pH) – ideal for method development. Available at ≥97% purity with multiple package sizes; contact us for competitive bulk pricing and global shipping.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 1780747-66-1
Cat. No. B1382198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
CAS1780747-66-1
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CNCCO2
InChIInChI=1S/C9H15N3O2/c1-6(2)8-11-12-9(14-8)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3
InChIKeyGRQNWDCWTHWYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS 1780747-66-1): Core Scaffold Identity and Procurement Baseline


2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine (CAS 1780747-66-1) is a heterocyclic small molecule that combines a 1,3,4-oxadiazole core, 5-substituted with an isopropyl group, and a morpholine ring attached at the oxadiazole 2-position. With a molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, this compound belongs to the morpholine–oxadiazole hybrid family, a scaffold class repeatedly explored in medicinal chemistry for antibacterial, anticancer, and anti-inflammatory applications [1]. The compound is commercially available as a research building block from multiple suppliers at purities ranging from 95% to 98% (HPLC) . Its predicted physicochemical profile—boiling point 333.8±52.0 °C, density 1.114±0.06 g/cm³, and pKa 7.40±0.40—places it at a specific property node within the 5-alkyl-1,3,4-oxadiazol-2-yl-morpholine series .

Why 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Cannot Be Replaced by a Generic 5-Alkyl Oxadiazole-Morpholine Analog


Within the 5-alkyl-1,3,4-oxadiazol-2-yl-morpholine series, the 5-position substituent directly governs lipophilicity (XLogP3), aqueous solubility, and target-binding steric complementarity. The methyl analog (CAS 1509286-40-1, XLogP3 = -0.8) is substantially more polar than the isopropyl derivative, while the ethyl analog (CAS 1781170-15-7) occupies an intermediate lipophilicity position [1][2]. Branching at the α-carbon (isopropyl vs. n-propyl) introduces additional steric bulk and conformational restriction that cannot be replicated by linear alkyl chains. These differences translate into quantifiable variations in chromatographic retention, predicted ADME parameters, and SAR-dependent biological potency. The data below demonstrate that even within a homologous alkyl series, generic substitution fails because the isopropyl group defines a distinct physicochemical and steric profile that directly impacts both research outcomes and procurement specifications.

Product-Specific Quantitative Evidence Guide: 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine vs. Closest Analogs


Lipophilicity Gradient Across the 5-Alkyl-1,3,4-oxadiazol-2-yl-morpholine Series

The isopropyl substitution at the oxadiazole 5-position elevates computed lipophilicity by approximately 0.8–1.0 log unit relative to the methyl analog. PubChem-computed XLogP3 for 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine is –0.8 [1]. While an experimentally measured logP value for the isopropyl derivative is not available, the incremental contribution of a methylene group (π ≈ +0.5 logP) and branching effects (isopropyl vs. ethyl) predict a ClogP in the range of +0.2 to +0.5 for the target compound. This places the compound at an intermediate lipophilicity node between the polar methyl analog and the hydrophobic phenyl analog (CAS 1538396-55-2, MW 231.25). In fragment-based library design, this logP increment is sufficient to alter affinity by 0.5–1.0 kcal/mol in hydrophobic binding pockets [2].

Lipophilicity XLogP3 SAR Drug-likeness

Predicted pKa Differentiation and Its Impact on Salt Formation and Purification

The predicted pKa of the morpholine secondary amine in the target compound is 7.40±0.40 . This indicates that at physiological pH (7.4), the compound exists in approximately 50:50 equilibrium between free base and protonated forms. In contrast, the unsubstituted analog 4-(1,3,4-oxadiazol-2-yl)morpholine (CAS 28317-99-9) has a morpholine pKa shifted by the different connectivity (morpholine attached via nitrogen rather than carbon), yielding distinct protonation behavior. The isopropyl group's electron-donating inductive effect (+I) modestly elevates the oxadiazole ring electron density relative to the methyl analog, which may slightly shift the morpholine pKa. For procurement, a pKa near 7.4 means the compound can be purified by either normal-phase chromatography (free base) or reverse-phase HPLC (as trifluoroacetate or formate salt), offering flexibility in purification strategy .

pKa Ionization state Purification Salt formation

Boiling Point and Density as Process-Relevant Differentiation for Distillation and Bulk Handling

The target compound exhibits a predicted boiling point of 333.8±52.0 °C at 760 mmHg, substantially higher (+65 °C) than the unsubstituted oxadiazole-morpholine scaffold 4-(1,3,4-oxadiazol-2-yl)morpholine (CAS 28317-99-9, predicted boiling point 268.5±50.0 °C) [1]. This 65 °C differential arises from the increased molecular weight (197.23 vs. 155.15 g/mol) and stronger intermolecular interactions conferred by the isopropyl substituent. The predicted density of the target compound is 1.114±0.06 g/cm³, lower than the 1.3±0.1 g/cm³ predicted for the unsubstituted analog, likely reflecting the lower oxygen-to-carbon ratio [1]. In a kilo-lab or pilot-plant purification by fractional distillation, a 65 °C boiling point difference is operationally significant and dictates equipment parameters (heating bath temperature, vacuum level, condenser type). The density difference also affects solvent-extraction phase separation behavior.

Boiling point Density Distillation Process chemistry

Purity Specification Differentiation: 98% HPLC-Grade Availability vs. Standard 95% Building Blocks

While most 5-alkyl-1,3,4-oxadiazol-2-yl-morpholine building blocks are offered at 95% purity (e.g., 2-(5-methyl analog at 95% [1], 2-(5-ethyl analog at 95% ), the target compound is available at 97–98% purity from multiple independent vendors including Biosynth (via CymitQuimica) and Shanghai-based CDMOs, with lot-specific HPLC verification . This 2–3% absolute purity increment, while numerically modest, translates into a reduction of total impurities by 40–60% (from ~5% total impurities at 95% purity to ~2–3% at 97–98% purity). For applications such as biophysical assays (SPR, ITC, crystallography) where impurity-sourced false positives are a known failure mode, this purity differential can determine whether a hit is a true binder or an assay artifact [2].

Purity HPLC Procurement Quality control

Steric Bulk Differentiation of the Isopropyl Group for Structure–Activity Relationship Studies

The isopropyl substituent at the oxadiazole 5-position provides a steric profile quantified by Taft steric parameter (Es) of approximately –1.71, compared to –1.24 for ethyl and –0.47 for methyl [1]. This steric difference translates into a minimum three-dimensional volume differential that can distinguish binding to hydrophobic pockets of varying depth. Within the morpholine–oxadiazole fragment series, the angular methyl groups of isopropyl create a Y-shaped topology, in contrast to the linear n-propyl or compact methyl groups. This is exploited in fragment-based drug discovery (FBDD), where the 'Rule of Three' (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is used for fragment library design [2]. The target compound (MW 197.23, estimated ClogP ~0.2–0.5, 1 HBD, 5 HBA) partially meets these criteria and offers a specific steric topology that cannot be achieved with the methyl (MW 169.18) or ethyl (MW 183.21) congeners [3].

Steric effects SAR Isopropyl Fragment elaboration

Explicit Statement on the Absence of Direct Biological Head-to-Head Comparative Data

A comprehensive search of peer-reviewed journals, patent databases, and authoritative chemical databases (PubChem, ChEMBL, BindingDB, SciFinder, Reaxys) conducted for this evidence guide did not identify any primary research publication, patent claim, or deposited bioactivity data that reports a direct, quantitative, head-to-head biological comparison of 2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine with a named structural analog in the same assay under identical conditions. No IC50, EC50, Ki, MIC, or in vivo efficacy data were found for the target compound, and no comparator data to a named analog exist in the accessible literature as of the search date [1][2]. This evidence gap is explicitly documented here so that procurement decisions can be based on the physicochemical and stereochemical differentiators documented above rather than on assumed or extrapolated biological superiority. Users considering this compound for SAR studies should commission their own head-to-head biological profiling against the relevant comparator(s) under their specific assay conditions.

Data gap Biological activity Primary literature Evidence strength

Recommended Application Scenarios for 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring an Intermediate-Lipophilicity 5-Alkyl-1,3,4-Oxadiazole Fragment

The estimated ClogP of +0.2 to +0.5 (vs. –0.8 for the 5-methyl analog) occupies an under-represented lipophilicity space in commercial FBDD fragment libraries, which are often biased toward highly polar fragments (ClogP < 0) or hydrophobic scaffolds (ClogP > 2). When designing a fragment library targeting enzymes with amphipathic active sites (e.g., kinases, proteases), the isopropyl derivative fills the intermediate logP gap. The molecular weight of 197.23 and estimated ClogP ~0.2–0.5 partially satisfy the 'Rule of Three' for fragment suitability, and the Y-shaped isopropyl topology provides a unique three-dimensional steric signature not achievable with linear alkyl fragments. This compound should be selected when a fragment screen requires systematic exploration of the 5-position lipophilicity gradient within a congeneric oxadiazole–morpholine series [1][2].

Purification Method Development Where Intermediate pKa (~7.4) Enables Flexible Ionization Switching

The predicted pKa of 7.40±0.40 means that at mildly acidic pH (5–6), the morpholine amine is >95% protonated, enabling efficient retention and separation by reverse-phase ion-pair HPLC or cation-exchange solid-phase extraction (SPE). At pH > 8, the free base form predominates and can be extracted into organic solvents for normal-phase chromatography. This dual behavior is not accessible to analogs with pKa > 8.5 (permanently protonated at neutral pH) or pKa < 5 (never protonated). For laboratories developing purification protocols for oxadiazole–morpholine compound libraries, the isopropyl derivative serves as a representative scaffold with near-physiological pKa that tests the robustness of generic purification methods before scaling to more precious analogs. This is based on the predicted pKa value from ChemicalBook [1].

SAR Probe for Steric Bulk Optimization at the 5-Position of 1,3,4-Oxadiazole Pharmacophores

The isopropyl group's Taft steric parameter (Es ≈ –1.71) is significantly larger than ethyl (–1.24) or methyl (–0.47), providing a quantifiable steric step-change in a congeneric series. Medicinal chemistry teams optimizing a 1,3,4-oxadiazole-based lead compound should procure the isopropyl, ethyl, and methyl morpholine derivatives as a matched steric series to deconvolute steric vs. electronic contributions to potency, selectivity, and ADME parameters. The 2–3% purity advantage (97–98% vs. 95%) of the commercially available isopropyl derivative reduces the confounding impact of impurities in dose-response curves, particularly at the higher concentrations (>10 µM) often required for weak fragment hits .

Process Chemistry Scale-Up Feasibility Assessment Using Predicted Boiling Point and Density Data

When planning the synthesis and purification of oxadiazole–morpholine derivatives at >100 g scale, the predicted boiling point (333.8±52.0 °C) and density (1.114±0.06 g/cm³) of the isopropyl derivative support the design of fractional distillation and solvent-extraction unit operations. The 65 °C boiling point elevation relative to the unsubstituted scaffold (268.5±50.0 °C) informs vacuum distillation parameters and thermal stability risk assessments. Process R&D teams should use these predicted values as initial estimates for engineering calculations, with the caveat that experimental determination under process-relevant reduced pressure is required before pilot-plant implementation. This scenario is derived from cross-study comparable boiling point data .

Quote Request

Request a Quote for 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.